molecular formula C10H12N2O2 B368347 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol CAS No. 68426-83-5

5-methoxy-1-methyl-1H-Benzimidazole-2-methanol

Cat. No.: B368347
CAS No.: 68426-83-5
M. Wt: 192.21g/mol
InChI Key: KWQYYNACBOPARZ-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring substituted with a methoxy group at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with formaldehyde and subsequent reduction of the nitro group to form the benzimidazole ring . The reaction conditions often include the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore their efficacy in treating various diseases .

Industry: In the industrial sector, benzimidazole compounds are used as corrosion inhibitors, stabilizers for plastics, and as intermediates in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-Benzimidazole-2-methanol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as tubulin polymerase, which is crucial for cell division. By binding to the enzyme, they prevent the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, benzimidazoles can interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-1-methyl-1H-Benzimidazole-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and hydroxymethyl groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(5-methoxy-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQYYNACBOPARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68426-83-5
Record name (5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanol
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